Superior Cytotoxicity in HL-60 Leukemia Cells: Rk2 vs. 20S-Rh2 and Other Ginsenosides
In a direct head-to-head comparison against 14 ginsenosides on human leukemia HL-60 cells, Ginsenoside Rk2 exhibited an IC50 value of 0.9 μM, which was approximately 9-fold more potent than 20S-Rh2 (IC50 8.2 μM) and significantly more potent than other ginsenosides such as SL3 (9.0 μM), 20S-Rg2 (9.0 μM), and F4 (7.5 μM) [1]. Its activity was comparable to that of its positional isomer Rh3 (IC50 0.8 μM), indicating that the dehydrated Δ20-PPD structure confers potent anti-leukemic activity [1].
| Evidence Dimension | Cytotoxicity against HL-60 leukemia cells (IC50) |
|---|---|
| Target Compound Data | 0.9 μM |
| Comparator Or Baseline | 20S-Rh2: 8.2 μM; SL3: 9.0 μM; 20S-Rg2: 9.0 μM; F4: 7.5 μM; Rh3: 0.8 μM |
| Quantified Difference | Rk2 is ~9-fold more potent than 20S-Rh2 (8.2 μM vs 0.9 μM) |
| Conditions | HL-60 human leukemia cell line; MTT assay; 48 h incubation |
Why This Matters
For leukemia-focused research, Rk2 provides a ~9-fold increase in potency over 20S-Rh2, reducing compound consumption and enabling lower dosing in mechanistic studies.
- [1] Kim SI, et al. Steamed ginseng-leaf components enhance cytotoxic effects on human leukemia HL-60 cells. J Ginseng Res. 2010;34(4):347-354. View Source
